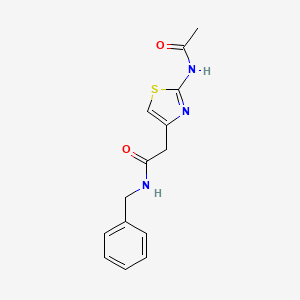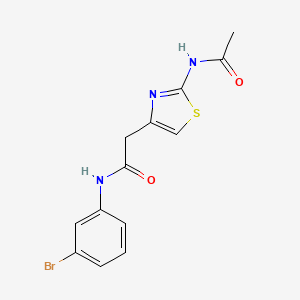![molecular formula C14H14ClN3O2S B6559363 N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 923163-81-9](/img/structure/B6559363.png)
N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is a derivative of acetamide and has a thiazole nucleus . The thiazole nucleus is reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The compound has a molecular weight of 169.608 .Chemical Reactions Analysis
The compound is part of a group of compounds that have shown promising antimicrobial activity . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.608 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Chemical Biology and Structural Studies
Beyond its therapeutic applications, thiacetazone serves as a valuable tool in chemical biology. Scientists use it to probe enzyme structures and mechanisms. Its unique chemical scaffold provides insights into drug design and optimization.
If you’d like more information on any specific application or need additional details, feel free to ask
Future Directions
properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9(19)17-14-18-12(8-21-14)6-13(20)16-7-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQCLWYIBFXDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6559280.png)
![N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6559286.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6559289.png)

![N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6559307.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6559322.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B6559329.png)
![N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6559334.png)
![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6559341.png)
![N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6559349.png)
![2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6559370.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide](/img/structure/B6559372.png)

